(2S,4S,E)-Methyl 3-ethylidene-4-(2-oxo-2-(4-(2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)phenoxy)ethyl)-2-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydro-2H-pyran-5-carboxylate
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Overview
Description
The compound “(2S,4S,E)-Methyl 3-ethylidene-4-(2-oxo-2-(4-(2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)phenoxy)ethyl)-2-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydro-2H-pyran-5-carboxylate” is a complex organic molecule that features multiple functional groups, including pyran rings, phenoxy groups, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of pyran rings, the introduction of phenoxy groups, and the protection and deprotection of hydroxyl groups. Common synthetic routes may include:
Formation of Pyran Rings: This can be achieved through cyclization reactions involving dihydropyran or related intermediates.
Introduction of Phenoxy Groups: This step may involve nucleophilic substitution reactions where phenol derivatives react with appropriate electrophiles.
Protection and Deprotection of Hydroxyl Groups: Protecting groups such as acetyl or benzyl groups may be used to protect hydroxyl groups during intermediate steps, followed by deprotection to yield the final product.
Industrial Production Methods
Industrial production of such compounds may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride) can be used.
Substitution: Conditions may involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups will yield carbonyl compounds, while reduction of carbonyl groups will yield alcohols.
Scientific Research Applications
The compound may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of biological pathways.
Medicine: As a candidate for drug development, particularly for diseases where modulation of specific pathways is required.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.
Mechanism of Action
The mechanism of action of the compound will depend on its interaction with molecular targets. Potential mechanisms may include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Altering Gene Expression: Influencing the expression of specific genes through interaction with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
(2S,4S,E)-Methyl 3-ethylidene-4-(2-oxo-2-(4-(2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)phenoxy)ethyl)-2-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydro-2H-pyran-5-carboxylate: This compound is similar in structure and may exhibit similar chemical properties and applications.
Other Pyran Derivatives: Compounds with pyran rings and similar functional groups may also be comparable.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and the potential for unique interactions with biological targets. This makes it a valuable candidate for further research and development.
Properties
Molecular Formula |
C31H42O17 |
---|---|
Molecular Weight |
686.7 g/mol |
IUPAC Name |
methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]phenoxy]ethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C31H42O17/c1-3-16-17(18(28(41)42-2)13-44-29(16)48-31-27(40)25(38)23(36)20(12-33)47-31)10-21(34)45-15-6-4-14(5-7-15)8-9-43-30-26(39)24(37)22(35)19(11-32)46-30/h3-7,13,17,19-20,22-27,29-33,35-40H,8-12H2,1-2H3/b16-3+/t17-,19+,20?,22+,23?,24-,25?,26+,27?,29-,30+,31?/m0/s1 |
InChI Key |
YZKWKMFJOBZHGV-QVVFYTCBSA-N |
Isomeric SMILES |
C/C=C/1\[C@@H](C(=CO[C@H]1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OC3=CC=C(C=C3)CCO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OC3=CC=C(C=C3)CCOC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
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